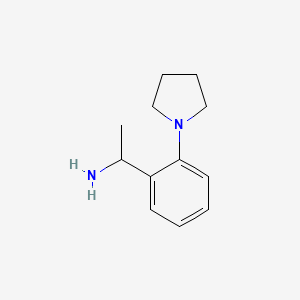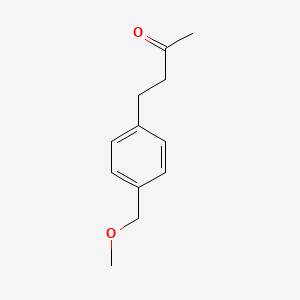
4-(4-(Methoxymethyl)phenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Methoxymethyl)phenyl)butan-2-one, also known as anisylacetone, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to pale yellow liquid with a sweet, floral, and slightly fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-(Methoxymethyl)phenyl)butan-2-one can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base such as sodium hydroxide.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the double bond in anisylidene acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves:
Bulk Condensation: Large-scale mixing of acetone and anisaldehyde with a base.
Catalytic Hydrogenation: Using industrial hydrogenation equipment with a palladium catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-(Methoxymethyl)phenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its sweet, floral odor
Mechanism of Action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo metabolic transformations, and the ketone group can interact with enzymes and other proteins .
Comparison with Similar Compounds
4-(4-(Methoxymethyl)phenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the methoxymethyl group.
4-(3,4-Methylenedioxy)phenyl-2-butanone: Contains a methylenedioxy group instead of a methoxymethyl group.
Raspberry ketone methyl ether: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
WTPCSGOAEATFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
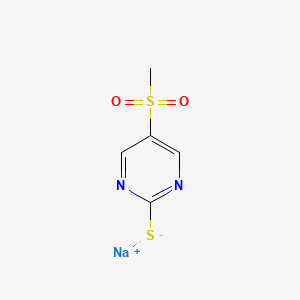
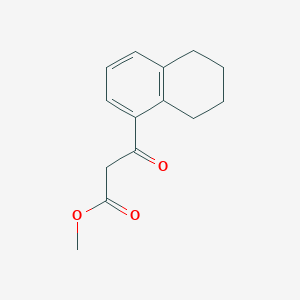
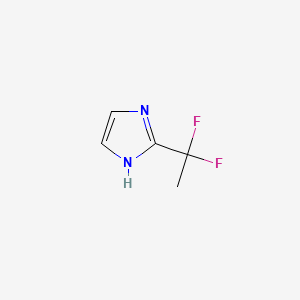

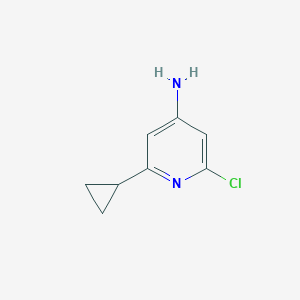

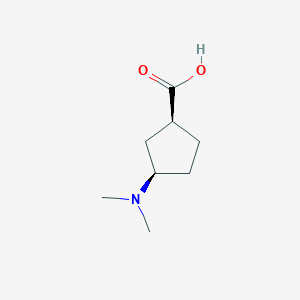
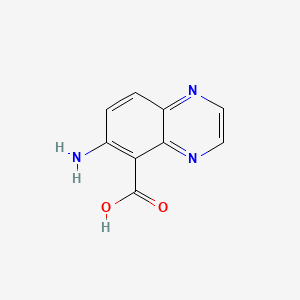
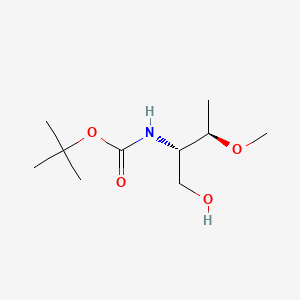
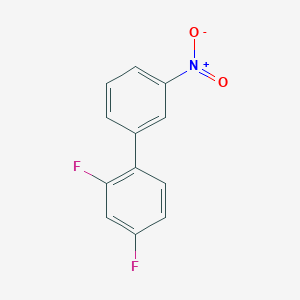
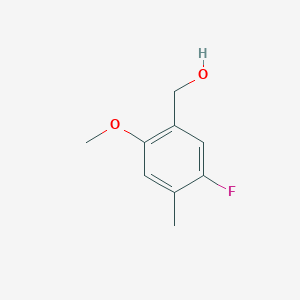
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
